molecular formula C9H16OS B12756748 S-Prenyl thioisobutyrate CAS No. 53626-94-1

S-Prenyl thioisobutyrate

Cat. No.: B12756748
CAS No.: 53626-94-1
M. Wt: 172.29 g/mol
InChI Key: GZNOAIURTRJISH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: S-Prenyl thioisobutyrate can be synthesized through the esterification of thiocarboxylic acids with alcohols. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired thioester product .

Industrial Production Methods: Industrial production of this compound involves the isolation of the compound from natural sources, such as the “garlic buchu” plant (Agathosma apiculata). The essential oil of this plant is extracted and then subjected to fractionation techniques to isolate the desired thioester .

Chemical Reactions Analysis

Types of Reactions: S-Prenyl thioisobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

S-Prenyl thioisobutyrate exerts its effects through various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Its anti-inflammatory effects are mediated through the inhibition of enzymes such as 5-lipoxygenase, which plays a role in the inflammatory response . The cytotoxic effects on cancer cells are believed to involve the induction of apoptosis through the activation of caspases .

Comparison with Similar Compounds

Uniqueness: S-Prenyl thioisobutyrate stands out due to its distinct garlic, roast, and coffee aroma, which is not commonly found in other thioesters. This unique aroma profile makes it particularly valuable in specific flavor and fragrance formulations .

Properties

CAS No.

53626-94-1

Molecular Formula

C9H16OS

Molecular Weight

172.29 g/mol

IUPAC Name

S-(3-methylbut-2-enyl) 2-methylpropanethioate

InChI

InChI=1S/C9H16OS/c1-7(2)5-6-11-9(10)8(3)4/h5,8H,6H2,1-4H3

InChI Key

GZNOAIURTRJISH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)SCC=C(C)C

Origin of Product

United States

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